Triethyl Sodium Methanetricarboxylate
Overview
Description
Triethyl Sodium Methanetricarboxylate is a chemical compound with the molecular formula NaC(CO2C2H5)3. It is a derivative of triethyl methanetricarboxylate, where the hydrogen atom is replaced by a sodium ion. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl Sodium Methanetricarboxylate can be synthesized through the reaction of triethyl methanetricarboxylate with sodium ethoxide. The reaction typically involves dissolving triethyl methanetricarboxylate in an appropriate solvent, such as ethanol, and then adding sodium ethoxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Triethyl Sodium Methanetricarboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form monoalkylated products.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Addition Reactions: It can participate in Michael addition reactions with electron-deficient alkenes.
Common Reagents and Conditions
Sodium Ethoxide: Used in the synthesis of this compound.
Alkyl Halides: Used in substitution reactions.
Bases: Such as sodium hydroxide or potassium tert-butoxide, used in elimination reactions.
Major Products Formed
Monoalkylated Products: Formed from substitution reactions.
Alkenes: Formed from elimination reactions.
Michael Addition Products: Formed from addition reactions with electron-deficient alkenes.
Scientific Research Applications
Triethyl Sodium Methanetricarboxylate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceutical Research: Involved in the synthesis of novel inhibitors of Hsp90 and HIV-1 integrase inhibitors.
Material Science: Used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Triethyl Sodium Methanetricarboxylate involves its ability to act as a nucleophile in various chemical reactions. The sodium ion enhances the nucleophilicity of the compound, allowing it to readily participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
Comparison with Similar Compounds
Similar Compounds
Triethyl Methanetricarboxylate: The parent compound without the sodium ion.
Diethyl Vinylphosphonate: Another compound used in similar types of reactions.
Trimethyloxonium Tetrafluoroborate: Used in organic synthesis for similar purposes.
Uniqueness
Triethyl Sodium Methanetricarboxylate is unique due to the presence of the sodium ion, which enhances its reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in a wide range of reactions, including substitution, elimination, and addition, makes it a versatile compound in scientific research .
Properties
IUPAC Name |
sodium;triethyl methanetricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O6.Na/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3;/h4-6H2,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMITKBVUKHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[C-](C(=O)OCC)C(=O)OCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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